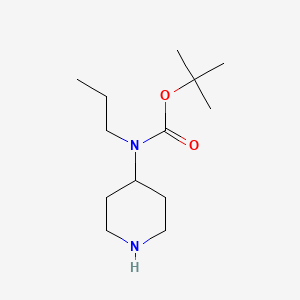tert-butyl N-(piperidin-4-yl)-N-propylcarbamate
CAS No.: 874842-26-9
Cat. No.: VC11652893
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 874842-26-9 |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl N-piperidin-4-yl-N-propylcarbamate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-5-10-15(11-6-8-14-9-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 |
| Standard InChI Key | QTWHFJVFMAHKRT-UHFFFAOYSA-N |
| SMILES | CCCN(C1CCNCC1)C(=O)OC(C)(C)C |
| Canonical SMILES | CCCN(C1CCNCC1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl N-(piperidin-4-yl)-N-propylcarbamate is characterized by a piperidine ring substituted at the 4-position with a propylcarbamate group. The tert-butyl moiety confers steric bulk, enhancing metabolic stability, while the carbamate linkage offers hydrogen-bonding capabilities. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl N-piperidin-4-yl-N-propylcarbamate |
| SMILES | CCCN(C1CCNCC1)C(=O)OC(C)(C)C |
| CAS Registry Number | 874842-26-9 |
The compound’s structure enables interactions with biological targets, particularly enzymes and receptors requiring hydrophobic and hydrogen-bonding interactions.
Synthetic Pathways and Optimization
The synthesis of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate involves protecting the amine group of piperidin-4-ylpropylamine with a tert-butoxycarbonyl (Boc) group. A representative procedure includes:
-
Reaction Setup:
-
Reaction Conditions:
-
Workup:
This method highlights the efficiency of Boc protection in carbamate synthesis, ensuring high yields and scalability.
Biological Activity and Mechanistic Insights
Although specific pharmacological data for tert-butyl N-(piperidin-4-yl)-N-propylcarbamate are sparse, related carbamates exhibit:
-
Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
-
Anticancer Properties: Induction of apoptosis in cancer cell lines through kinase pathway modulation.
-
Neuropharmacological Potential: Interaction with sigma receptors, implicated in neuroprotection and pain management.
Mechanistic studies typically employ molecular docking and binding assays to evaluate affinity for targets like HIV-1 protease or kinase enzymes.
Comparative Analysis with Structural Analogs
The uniqueness of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate becomes evident when compared to related carbamates:
-
tert-Butyl 3-(piperidin-4-yl)propylcarbamate:
-
Lacks the ether linkage, reducing polarity and altering target selectivity.
-
-
tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate:
-
Incorporates a phenyl group, enhancing aromatic stacking interactions but increasing metabolic susceptibility.
-
These structural variations highlight the importance of the propyl-carbamate chain in balancing solubility and binding efficacy.
Challenges and Future Directions
Current limitations include a paucity of in vivo studies and precise mechanistic data. Future research should prioritize:
-
Target Identification: High-throughput screening to map biological targets.
-
Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structural Optimization: Modifying the propyl chain or piperidine substituents to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume